The structural similarity of "3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine" to other pyrazole derivatives that have shown promising antiproliferative activity suggests potential applications in cancer therapy. As demonstrated by compound 6m, the presence of methoxy groups in the anilinoquinazoline framework was essential for high cell growth inhibition, indicating that methoxy-substituted pyrazoles could be effective in targeting cancer cells1.
Pyrazole derivatives have also been explored for their antimicrobial properties. A series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides exhibited potent antibacterial and antifungal activities, with certain compounds showing significant efficacy against a range of pathogens4. This suggests that "3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine" may also possess antimicrobial properties that could be harnessed for therapeutic use.
The discovery of 1-arylpyrazoles as σ(1) receptor antagonists with antinociceptive effects in neuropathic pain models points to the potential of pyrazole derivatives in pain management2. The compound S1RA (E-52862) emerged as a clinical candidate due to its efficacy and favorable ADME properties, indicating that similar compounds, including "3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine," could be developed as analgesic and anti-inflammatory agents.
Further applications of pyrazole derivatives include the development of 5-lipoxygenase inhibitors, which are important in the treatment of inflammatory diseases3. The optimization of such compounds to improve pharmacokinetic and toxicological profiles is an ongoing area of research that could be relevant to the development of "3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine" based therapeutics.
The mechanism of action of pyrazole derivatives can vary widely depending on their specific chemical structure. For instance, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a related compound, has been identified as a tubulin polymerization inhibitor, which suggests its potential as an antiproliferative agent against human cancer cells1. This inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase, which is a critical control point before cells enter mitosis. Similarly, 1-arylpyrazoles have been reported to act as potent σ(1) receptor antagonists, with the nature of the pyrazole substituents being crucial for activity2. These findings indicate that the mechanism of action of "3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine" could also involve interaction with cellular proteins such as tubulin or receptors like the σ(1) receptor, although the exact mechanism would require further investigation specific to this compound.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7